(1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid
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Overview
Description
(1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid is a chiral compound featuring both amino and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopentane derivatives, which are functionalized to introduce the amino and carboxymethyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.
Scientific Research Applications
(1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions due to its chiral nature.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound’s chiral nature allows it to interact selectively with chiral biological molecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane-1-carboxylic acid: Lacks the amino group, making it less versatile in reactions.
1-amino-1-cyclopentanecarboxylic acid: Similar structure but different stereochemistry, leading to different biological activities.
Cyclopentane-1,3-dicarboxylic acid: Contains two carboxylic acid groups but no amino group.
Uniqueness
(1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both amino and carboxylic acid functional groups. This combination allows for a wide range of chemical reactions and interactions, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
(1R,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c9-8(7(12)13)2-1-5(4-8)3-6(10)11/h5H,1-4,9H2,(H,10,11)(H,12,13)/t5-,8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCVGUDWLQNWIQ-SVGQVSJJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)O)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](C[C@H]1CC(=O)O)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70666415 |
Source
|
Record name | (1R,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70666415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194785-80-3 |
Source
|
Record name | (1R,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70666415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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